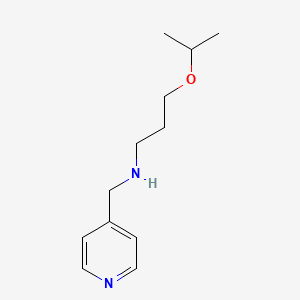

(3-Isopropoxy-propyl)-pyridin-4-ylmethyl-amine

Description

Contextualization within Alkylamine and Pyridine (B92270) Chemistry

The alkylamine component of the molecule provides both basicity and conformational flexibility. The nitrogen atom can be protonated at physiological pH, allowing for ionic interactions with biological targets. The length and nature of the alkyl substituents on the amine are critical determinants of a compound's lipophilicity, membrane permeability, and binding affinity to its target. The presence of an ether linkage within the 3-isopropoxypropyl side chain introduces an additional hydrogen bond acceptor site and can influence the chain's conformation and polarity.

Significance of (3-Isopropoxy-propyl)-pyridin-4-ylmethyl-amine as a Research Scaffold

While specific research on (3-Isopropoxy-propyl)-pyridin-4-ylmethyl-amine is not extensively documented in publicly available literature, its molecular architecture suggests significant potential as a research scaffold. A scaffold in medicinal chemistry is a core structure upon which a variety of substituents can be placed to create a library of related compounds for biological screening. The combination of the pyridin-4-ylmethyl-amine core with a modifiable isopropoxypropyl side chain presents numerous opportunities for systematic structural variation.

The pyridine ring serves as a versatile anchor that can be further functionalized, while the secondary amine provides a key point for interaction with biological targets. The isopropoxypropyl tail can be altered in terms of its length, branching, and the nature of the ether substituent to fine-tune the compound's steric and electronic properties. This modular design allows for the systematic exploration of structure-activity relationships (SAR), a fundamental process in drug discovery. mdpi.com

Overview of Research Trajectories for Related Chemical Motifs

The research trajectories for chemical motifs related to (3-Isopropoxy-propyl)-pyridin-4-ylmethyl-amine are well-established and diverse, providing a roadmap for potential investigations into this specific compound.

Pyridine Derivatives in Drug Discovery: Research on pyridine derivatives continues to be a highly active area. researchgate.netglobalresearchonline.netrsc.orgnih.govnih.govnih.govnih.govresearchgate.netrsc.org Current research focuses on synthesizing novel pyridine-based compounds with a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. researchgate.netglobalresearchonline.netnih.gov The exploration of different substitution patterns on the pyridine ring is a key strategy to optimize potency and selectivity for various biological targets.

Hybrid Molecules: The combination of a heteroaromatic core with a flexible, functionalized side chain is a common strategy in modern drug design. This approach allows for the creation of molecules that can interact with multiple binding sites on a target protein or even interact with multiple targets. Future research on compounds like (3-Isopropoxy-propyl)-pyridin-4-ylmethyl-amine could explore its potential as a lead structure for the development of novel therapeutics by systematically modifying both the pyridine core and the alkoxypropylamine side chain.

Structure

3D Structure

Properties

IUPAC Name |

3-propan-2-yloxy-N-(pyridin-4-ylmethyl)propan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O/c1-11(2)15-9-3-6-14-10-12-4-7-13-8-5-12/h4-5,7-8,11,14H,3,6,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXJSWDKAIDAQOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCCCNCC1=CC=NC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001228263 |

Source

|

| Record name | N-[3-(1-Methylethoxy)propyl]-4-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001228263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

799260-48-3 |

Source

|

| Record name | N-[3-(1-Methylethoxy)propyl]-4-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=799260-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[3-(1-Methylethoxy)propyl]-4-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001228263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches

Precursor Synthesis and Advanced Functionalization

The efficient construction of the target molecule relies heavily on the successful synthesis of its constituent parts. This section outlines the synthetic pathways to the aliphatic amine and the pyridine-based scaffold.

Synthesis of 3-Isopropoxypropylamine (B147148) and Analogous Aliphatic Amines

3-Isopropoxypropylamine is a key aliphatic primary amine characterized by the presence of an ether linkage. chemsoc.org.cn Its synthesis is typically achieved through a two-step process commencing with readily available starting materials.

The first step involves the base-catalyzed cyanoethylation of isopropanol (B130326) with acrylonitrile. This Michael addition reaction yields 3-isopropoxypropionitrile. The subsequent step is the catalytic hydrogenation of the nitrile group to the primary amine. This reduction is commonly carried out using hydrogen gas in the presence of a metal catalyst, such as Raney nickel or cobalt, often with ammonia (B1221849) present to suppress the formation of secondary amines.

A general representation of this synthesis is as follows:

Step 1: Cyanoethylation (CH₃)₂CHOH + CH₂=CHCN → (CH₃)₂CHOCH₂CH₂CN

Step 2: Hydrogenation (CH₃)₂CHOCH₂CH₂CN + 2H₂ --(Catalyst)--> (CH₃)₂CHOCH₂CH₂CH₂NH₂

This method is versatile and can be adapted for the synthesis of various analogous 3-alkoxypropylamines by simply substituting isopropanol with other alcohols.

| Reactant 1 | Reactant 2 | Intermediate Product | Final Product |

| Isopropanol | Acrylonitrile | 3-Isopropoxypropionitrile | 3-Isopropoxypropylamine |

| Ethanol | Acrylonitrile | 3-Ethoxypropionitrile | 3-Ethoxypropylamine |

| Methanol | Acrylonitrile | 3-Methoxypropionitrile | 3-Methoxypropylamine |

Interactive Data Table: Synthesis of 3-Alkoxypropylamines

Methodologies for Pyridin-4-ylmethylamine Scaffold Construction

The pyridin-4-ylmethylamine scaffold is another crucial building block. Several reliable methods exist for its synthesis, primarily involving the reduction of a functional group at the 4-position of the pyridine (B92270) ring.

One of the most common approaches is the reduction of pyridine-4-carbonitrile (also known as isonicotinonitrile). This transformation can be achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), Raney Nickel, or rhodium. Alternatively, chemical reducing agents such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether can be employed to effectively reduce the nitrile to the corresponding primary amine.

Another prevalent method starts from isonicotinic acid or its esters (e.g., methyl isonicotinate). The carboxylic acid or ester is reduced to the corresponding primary alcohol, (pyridin-4-yl)methanol, using a strong reducing agent like LiAlH₄. The alcohol can then be converted to a leaving group (e.g., a tosylate or a halide) and subsequently displaced with an amine source like ammonia or a phthalimide (B116566) salt (in a Gabriel synthesis). A more direct route from the ester involves reduction with LiAlH₄ to yield (2-amino-pyridin-4-yl)-methanol.

| Starting Material | Reagent(s) | Product |

| Pyridine-4-carbonitrile | H₂, Raney Ni or LiAlH₄ | Pyridin-4-ylmethylamine |

| Methyl Isonicotinate | LiAlH₄ | (Pyridin-4-yl)methanol |

| (Pyridin-4-yl)methanol | 1. SOCl₂ 2. NH₃ | Pyridin-4-ylmethylamine |

Interactive Data Table: Synthesis of Pyridin-4-ylmethylamine

Direct Synthesis Routes for (3-Isopropoxy-propyl)-pyridin-4-ylmethyl-amine

With the precursors in hand, the final assembly of (3-Isopropoxy-propyl)-pyridin-4-ylmethyl-amine can be accomplished through several direct C-N bond-forming reactions.

Reductive Amination Protocols

Reductive amination is a highly efficient and widely used one-pot method for synthesizing secondary amines. This process involves the reaction of a carbonyl compound with a primary amine to form an imine intermediate, which is then reduced in situ to the desired amine.

For the synthesis of the target compound, this would involve the reaction of pyridine-4-carbaldehyde with 3-isopropoxypropylamine. A variety of reducing agents can be used, with the choice often depending on the scale of the reaction and the presence of other functional groups. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly mild and selective reagent for this transformation and is often the preferred choice in modern organic synthesis. Other common reagents include sodium cyanoborohydride (NaBH₃CN) and pyridine-borane complex. The reaction is typically carried out in a suitable solvent such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE), often with the addition of a catalytic amount of acetic acid to facilitate imine formation.

| Reducing Agent | Typical Solvent | Key Features |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Dichloromethane (DCM), Dichloroethane (DCE) | Mild, selective, tolerates a wide range of functional groups. |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH) | Effective, but toxic due to cyanide. Works well at slightly acidic pH. |

| Pyridine-Borane (C₅H₅N·BH₃) | Methanol (MeOH), Ethanol (EtOH) | Mild, stable alternative; often used with molecular sieves to drive imine formation. |

| Catalytic Hydrogenation (H₂/Catalyst) | Ethanol (EtOH), Methanol (MeOH) | "Green" method, uses heterogeneous catalysts (e.g., Pd/C), may require pressure. |

Interactive Data Table: Common Reagents for Reductive Amination

Alkylation Strategies Involving Halogenated Precursors

A classical approach to forming the C-N bond is through the direct N-alkylation of a primary amine with an alkyl halide. In this context, pyridin-4-ylmethylamine would be reacted with a 3-isopropoxypropyl halide, such as 1-bromo-3-isopropoxypropane or 1-chloro-3-isopropoxypropane.

This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct formed during the reaction. Common bases include potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N). A significant drawback of this method is the potential for over-alkylation, leading to the formation of a tertiary amine as a byproduct. Careful control of stoichiometry and reaction conditions is necessary to maximize the yield of the desired secondary amine.

The required halogenated precursor, 1-halo-3-isopropoxypropane, can be prepared from 3-isopropoxypropan-1-ol through standard halogenation reactions, for example, using thionyl chloride (SOCl₂) for the chloride or phosphorus tribromide (PBr₃) for the bromide.

Catalytic Advancements in Related Alkylamine and Pyridine Derivative Synthesis

Recent advancements in catalysis have provided more sustainable and atom-economical alternatives to traditional alkylation methods. A prominent strategy is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. chemsynthesis.commagtech.com.cn This approach allows for the N-alkylation of amines directly with alcohols, producing water as the only byproduct. researchgate.net

In this process, a transition metal catalyst (commonly based on ruthenium, iridium, or nickel) temporarily oxidizes the alcohol (e.g., 3-isopropoxypropan-1-ol) to an aldehyde in situ. chemsoc.org.cnchemsynthesis.comnih.gov This aldehyde then undergoes reductive amination with the amine (e.g., pyridin-4-ylmethylamine), utilizing the "borrowed" hydrogen from the initial oxidation step for the final reduction of the imine. This catalytic cycle avoids the need to prepare and use stoichiometric organohalides or reducing agents, representing a significant green chemistry advancement.

| Catalyst Type | Metal Center | Typical Reaction Conditions | Advantages |

| Pincer Complexes | Ruthenium (Ru) | High temperature ( >100 °C), base | High activity and selectivity |

| NHC Complexes | Iridium (Ir) | Milder conditions, base | Good functional group tolerance |

| Ligand-Free Systems | Nickel (Ni) | Base (e.g., KOH) | Uses earth-abundant, inexpensive metal |

| Heterogeneous Catalysts | Cobalt (Co), Nickel (Ni) | High temperature and pressure (H₂) | Catalyst is easily recoverable and reusable |

Interactive Data Table: Catalytic Systems for N-Alkylation of Amines with Alcohols

These modern catalytic methods offer powerful tools for the synthesis of complex amines like (3-Isopropoxy-propyl)-pyridin-4-ylmethyl-amine and related structures, aligning with the principles of sustainable chemical manufacturing.

Iridium-Catalyzed Asymmetric Synthesis of Chiral Alkylamines

A highly efficient method for constructing chiral amines is the direct asymmetric reductive amination (DARA), a process that couples a carbonyl compound with an amine in a single step. d-nb.infonih.gov Iridium-based catalysts, in particular, have shown significant promise in this area. Although the target compound, (3-Isopropoxy-propyl)-pyridin-4-ylmethyl-amine, is achiral, this methodology is paramount for the synthesis of its chiral analogues, which could be of interest for various applications.

The iridium-catalyzed DARA typically involves an iridium precursor, such as [Ir(cod)Cl]₂, and a chiral phosphoramidite (B1245037) ligand. d-nb.info This catalytic system facilitates the reductive coupling of a ketone or an aldehyde with a primary alkyl amine. The reaction mechanism is believed to involve the formation of an imine intermediate, which is then asymmetrically hydrogenated by the chiral iridium hydride species. DFT studies suggest that the alkyl amine substrate can act as a ligand for the iridium catalyst, stabilized by hydrogen bonding, with the hydride addition proceeding through an outer-sphere transition state. nih.gov

This approach is notable for its high yields and excellent enantioselectivities across a range of substrates. d-nb.info For instance, the reaction has been successfully applied to various aromatic and aliphatic ketones with primary alkyl amines. d-nb.info While a specific application to 4-pyridinecarboxaldehyde (B46228) for the synthesis of the target molecule is not explicitly detailed in the reviewed literature, the broad substrate scope of the iridium-catalyzed DARA suggests its potential applicability.

To illustrate the effectiveness of this methodology, the following table presents data from studies on the iridium-catalyzed DARA of various ketones with primary amines, demonstrating the high yields and enantiomeric excesses (ee) that can be achieved.

| Ketone Substrate | Amine Substrate | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|

| Acetophenone | Benzylamine | 94 | 95 | d-nb.info |

| 1'-Acetonaphthone | 3-Phenylpropylamine | 95 | 97 | d-nb.info |

| Cyclohexyl methyl ketone | Benzylamine | 93 | 98 | d-nb.info |

| 4-Methoxyacetophenone | 3-Phenylpropylamine | 92 | 96 | d-nb.info |

| 2-Acetylthiophene | Benzylamine | 91 | 93 | d-nb.info |

Transition Metal-Mediated Coupling Reactions for Amine Formation

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry for forming carbon-nitrogen bonds. The Buchwald-Hartwig amination, a palladium-catalyzed process, is a prominent example and represents a powerful tool for the synthesis of aryl amines. libretexts.orgwikipedia.org This reaction could be conceptually applied to the synthesis of (3-Isopropoxy-propyl)-pyridin-4-ylmethyl-amine by coupling 3-isopropoxypropylamine with a 4-(halomethyl)pyridine derivative.

The catalytic cycle of the Buchwald-Hartwig amination generally involves three key steps:

Oxidative Addition : A Pd(0) complex reacts with the aryl or alkyl halide, inserting the palladium into the carbon-halogen bond to form a Pd(II) species. libretexts.org

Amine Coordination and Deprotonation : The amine coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form a palladium-amido complex. acs.org

Reductive Elimination : The C-N bond is formed as the desired amine product is eliminated from the palladium complex, regenerating the Pd(0) catalyst. libretexts.org

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with bulky, electron-rich phosphine (B1218219) ligands being particularly effective. nih.gov These ligands facilitate the oxidative addition and reductive elimination steps and help to prevent side reactions. The reaction is highly versatile, accommodating a wide range of amines, including primary and secondary alkyl and aryl amines, and various aryl and heteroaryl halides and triflates. acs.org

While the Buchwald-Hartwig reaction is most commonly used for the formation of aryl amines from aryl halides, its application to alkyl halides, such as 4-(halomethyl)pyridine, can be more challenging due to potential side reactions like β-hydride elimination. However, the development of specialized catalyst systems has expanded the scope of this reaction to include certain C(sp³)-N couplings. nih.gov

The following table provides a general overview of the scope of the Buchwald-Hartwig amination, showcasing various coupling partners and the typical conditions employed.

| Aryl Halide | Amine | Catalyst/Ligand | Base | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Bromotoluene | Morpholine | Pd(OAc)₂ / BINAP | NaOtBu | 95 | wikipedia.org |

| 4-Chlorotoluene | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | 98 | nih.gov |

| 2-Bromopyridine | n-Butylamine | Pd(OAc)₂ / BINAP | NaOtBu | 88 | nih.gov |

| 4-Bromo-1-tritylpyrazole | Piperidine | Pd(dba)₂ / tBuDavePhos | NaOtBu | 85 | nih.gov |

| Aryl Mesylate | Primary Amine | Pd(OAc)₂ / BrettPhos | K₃PO₄ | >90 | rug.nl |

Chemical Reactivity and Advanced Derivatization

The reactivity of (3-Isopropoxy-propyl)-pyridin-4-ylmethyl-amine is characterized by the distinct functionalities of its tertiary amine and pyridine (B92270) components. The tertiary amine provides a site for nucleophilic reactions and salt formation, while the pyridine ring can engage in coordination with metal centers and potentially undergo electrophilic substitution, alongside participating in non-covalent interactions such as hydrogen bonding.

Reactivity at the Tertiary Amine Center

The tertiary amine in (3-Isopropoxy-propyl)-pyridin-4-ylmethyl-amine is a key reactive site, defined by the lone pair of electrons on the nitrogen atom. This electron pair imparts nucleophilic and basic properties to the molecule, enabling a variety of chemical transformations.

Tertiary amines, such as the one present in the title compound, are generally considered weak nucleophiles due to steric hindrance around the nitrogen atom. However, they can participate in certain reactions. While direct amidation of a tertiary amine is not a standard transformation, as it would require the breaking of a carbon-nitrogen bond, the term can be used in a broader sense to describe the formation of an amide bond in a molecule containing a tertiary amine.

For instance, related pyridine-containing compounds can be involved in catalytic amidation processes. Borane-pyridine complexes have been shown to be effective catalysts for the direct amidation of carboxylic acids and amines. mdpi.com Although the tertiary amine of (3-Isopropoxy-propyl)-pyridin-4-ylmethyl-amine itself would not be acylated, its presence could influence the catalytic activity if the pyridine nitrogen were to coordinate with the borane.

Furthermore, tertiary amines can act as bases to facilitate amidation reactions. In the synthesis of 2-amidopyridines through a three-component condensation of amines, carboxylic acids, and pyridine N-oxides, a tertiary amine base is often employed to neutralize the reaction medium. nih.gov In such a scenario, (3-Isopropoxy-propyl)-pyridin-4-ylmethyl-amine could potentially serve as the basic catalyst.

| Reaction Type | Role of Tertiary Amine | Example Catalyst/Reagent | Potential Application |

| Catalytic Amidation | Lewis Base | Borane-Pyridine | Synthesis of secondary and tertiary carboxamides mdpi.com |

| Base in Amidation | Brønsted-Lowry Base | EtNiPr2 | Three-component synthesis of 2-amidopyridines nih.gov |

A characteristic reaction of tertiary amines is quaternization, which involves the alkylation of the nitrogen atom to form a quaternary ammonium (B1175870) salt. This reaction proceeds via an SN2 mechanism, where the tertiary amine acts as a nucleophile, attacking an alkyl halide or another suitable electrophile. google.com The quaternization of (3-Isopropoxy-propyl)-pyridin-4-ylmethyl-amine with an alkyl halide, such as methyl iodide, would result in the formation of a quaternary ammonium salt with a permanent positive charge on the nitrogen atom.

Kinetic studies on the quaternization of poly[2-(dimethylamino)ethyl methacrylate] with various alkyl iodides have shown that the reaction rate is influenced by temperature and the nature of the alkyl halide. d-nb.inforesearchgate.net It is expected that (3-Isopropoxy-propyl)-pyridin-4-ylmethyl-amine would exhibit similar reactivity, with the reaction rate being dependent on the steric bulk of the alkylating agent and the reaction conditions.

The formation of these salts significantly alters the physical properties of the parent molecule, such as its solubility and melting point.

| Alkylating Agent | Expected Product | Potential Properties |

| Methyl Iodide | (3-Isopropoxy-propyl)-methyl-pyridin-4-ylmethyl-ammonium iodide | Increased water solubility |

| Ethyl Bromide | Ethyl-(3-isopropoxy-propyl)-pyridin-4-ylmethyl-ammonium bromide | Modified biological activity |

| Benzyl Chloride | Benzyl-(3-isopropoxy-propyl)-pyridin-4-ylmethyl-ammonium chloride | Potential for use as a phase-transfer catalyst |

Reactivity of the Pyridine Heterocycle

The pyridine ring in (3-Isopropoxy-propyl)-pyridin-4-ylmethyl-amine offers additional avenues for chemical modification and interaction. Its reactivity is influenced by the electron-withdrawing nature of the nitrogen atom, which affects its aromaticity and susceptibility to electrophilic attack.

The nitrogen atom of the pyridine ring possesses a lone pair of electrons in an sp2-hybridized orbital, making it an excellent ligand for coordination with a wide variety of metal ions. jscimedcentral.com The coordination of (3-Isopropoxy-propyl)-pyridin-4-ylmethyl-amine to a metal center would likely occur through this pyridine nitrogen. The resulting metal complexes can exhibit diverse geometries and properties depending on the metal ion and other coordinating ligands.

For example, ligands containing a pyridin-2-ylmethylamine moiety have been shown to form stable complexes with transition metals like nickel(II) and cobalt(II). nih.gov Similarly, N-substituted aminopyridinato ligands can coordinate to metals such as magnesium, iron, cobalt, zirconium, and titanium, forming mononuclear or dinuclear complexes with varying coordination geometries. nih.gov The specific coordination of (3-Isopropoxy-propyl)-pyridin-4-ylmethyl-amine would depend on the metal-to-ligand ratio, the counter-ion, and the solvent used for crystallization.

| Metal Ion | Potential Complex Geometry | Potential Application |

| Nickel(II) | Octahedral or Square Planar | Catalysis, materials science nih.gov |

| Zinc(II) | Tetrahedral | Luminescent materials researchgate.net |

| Zirconium(IV) | Distorted Pentagonal Bipyramid | Ethylene polymerization catalysis nih.gov |

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing effect of the nitrogen atom. This deactivation is more pronounced in acidic conditions, where the pyridine nitrogen is protonated. When EAS does occur, it typically directs the incoming electrophile to the 3-position (meta to the nitrogen). wikipedia.orgquora.com

Direct electrophilic substitution on the pyridine ring of (3-Isopropoxy-propyl)-pyridin-4-ylmethyl-amine is therefore expected to be challenging and require harsh reaction conditions. The presence of the 4-(aminomethyl) group, which is an electron-donating group, would be expected to activate the ring towards EAS. However, under the strongly acidic conditions often required for these reactions, the tertiary amine would be protonated, converting it into a deactivating group.

A common strategy to achieve substitution at the 4-position of a pyridine ring is through the formation of a pyridine N-oxide. quimicaorganica.org The N-oxide is more reactive towards electrophiles, and substitution occurs preferentially at the 4-position. Subsequent reduction of the N-oxide would yield the 4-substituted pyridine derivative.

The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. In the presence of a suitable hydrogen bond donor, such as a protic solvent or a protonated amine, (3-Isopropoxy-propyl)-pyridin-4-ylmethyl-amine can participate in hydrogen bonding interactions.

Upon protonation of the more basic tertiary amine, the resulting ammonium cation can form hydrogen bonds with the pyridine nitrogen of another molecule or with a solvent molecule. Crystal structure analyses of related pyridinium (B92312) salts, such as pyridin-4-ylmethanaminium perchlorate (B79767) monohydrate, have revealed extensive networks of N—H⋯O and O—H⋯N hydrogen bonds. nih.gov In the crystal structure of N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide, molecules are linked by N—H⋯N and C—H⋯N hydrogen bonds to form chains. nih.gov These interactions play a crucial role in determining the solid-state packing and conformation of the molecules.

| Interacting Species | Type of Hydrogen Bond | Significance |

| Protonated tertiary amine | N+—H···N(pyridine) | Dimer or polymer formation in the solid state |

| Water | O—H···N(pyridine) | Solvation and crystal packing nih.gov |

| Amide N-H | N—H···N(pyridine) | Supramolecular assembly nih.gov |

Transformations of the Isopropoxy Moiety

The isopropoxy group, while seemingly a simple alkyl ether, presents opportunities for strategic chemical transformations that can significantly alter the compound's physicochemical properties.

Ether Cleavage and Exchange Reactions

The ether linkage in (3-Isopropoxy-propyl)-pyridin-4-ylmethyl-amine is susceptible to cleavage under strongly acidic conditions, a characteristic reaction of ethers. masterorganicchemistry.comlibretexts.org The mechanism of this cleavage, whether SN1 or SN2, is dictated by the structure of the alkyl groups attached to the ether oxygen. masterorganicchemistry.comopenstax.org In this specific molecule, the ether oxygen is connected to a primary propyl group and a secondary isopropyl group.

Under treatment with strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr), the reaction is initiated by the protonation of the ether oxygen, converting it into a better leaving group. masterorganicchemistry.commasterorganicchemistry.com Subsequently, the halide nucleophile (I⁻ or Br⁻) will attack one of the adjacent carbon atoms. Due to the steric hindrance of the secondary isopropyl group, the nucleophilic attack is more likely to occur at the less hindered primary carbon of the propyl chain via an SN2 mechanism. openstax.orglibretexts.org This would result in the formation of 1-iodopropane (B42940) and 3-(pyridin-4-ylmethoxy)propan-1-ol.

Alternatively, under conditions that favor carbocation formation, an SN1 pathway could be initiated, although this is less likely for a primary ether. libretexts.org

Ether exchange reactions, or transetherifications, represent another avenue for modification, although they are less common than acidic cleavage. These reactions would involve reacting (3-Isopropoxy-propyl)-pyridin-4-ylmethyl-amine with a different alcohol in the presence of an acid catalyst, potentially leading to the replacement of the isopropoxy group with a different alkoxy group. The efficiency of such a reaction would depend on the relative concentrations and boiling points of the alcohols.

Table 1: Predicted Products of Ether Cleavage of (3-Isopropoxy-propyl)-pyridin-4-ylmethyl-amine under Different Conditions

| Reagent | Predominant Mechanism | Expected Products |

|---|---|---|

| Excess HI | SN2 | 1-Iodopropane, 4-(iodomethyl)pyridine, and 3-iodopropan-1-ol |

Note: The table represents predicted outcomes based on general chemical principles of ether cleavage.

Role in Modulating Molecular Recognition

The ether oxygen atom, with its lone pairs of electrons, can act as a hydrogen bond acceptor. This capability can be crucial for anchoring the molecule to a specific site on a protein or other macromolecule. The orientation and conformational flexibility of the isopropoxypropyl side chain will dictate the accessibility of this hydrogen bond acceptor and the effectiveness of hydrophobic interactions.

Rational Design and Synthesis of Novel Analogues

The rational design of novel analogues of (3-Isopropoxy-propyl)-pyridin-4-ylmethyl-amine can lead to compounds with fine-tuned properties. This can be achieved through systematic modifications of the propyl linker, the pyridine ring, and the introduction of additional functional groups.

Structural Modifications of the Propyl Linker

Chain Length Variation: Shortening or lengthening the alkyl chain (e.g., to an ethoxyethyl or butoxybutyl group) would alter the distance between the pyridine core and the terminal isopropoxy group. This could be critical for optimizing interactions with a target binding site.

Introduction of Rigidity: Incorporating rigid elements, such as a double bond or a cyclic moiety (e.g., cyclopropane), into the linker would reduce its conformational freedom. This can lead to a more pre-organized ligand, which may result in higher binding affinity due to a lower entropic penalty upon binding.

Branching: Introducing methyl or other small alkyl groups on the propyl chain would increase steric bulk and could be used to probe for specific hydrophobic pockets in a receptor.

Table 2: Proposed Analogues with Modified Propyl Linkers

| Analogue Name | Modification | Potential Impact |

|---|---|---|

| (2-Isopropoxy-ethyl)-pyridin-4-ylmethyl-amine | Shortened linker | Altered spatial arrangement of functional groups |

| (4-Isopropoxy-butyl)-pyridin-4-ylmethyl-amine | Lengthened linker | Increased flexibility and reach |

Note: This table presents hypothetical analogues for the purpose of illustrating design strategies.

Exploration of Pyridine Ring Substitution and Fusion Patterns

The pyridine ring is a key feature of the molecule, and its electronic properties can be readily modulated through substitution. nih.gov As an electron-deficient aromatic system, the pyridine ring is generally susceptible to nucleophilic substitution, particularly at the 2- and 4-positions. nih.govresearchgate.net

Substitution with Electron-Donating or -Withdrawing Groups: The introduction of electron-donating groups (e.g., methyl, methoxy) or electron-withdrawing groups (e.g., chloro, cyano) onto the pyridine ring can alter its pKa, nucleophilicity, and potential for π-stacking interactions. beilstein-journals.orgnih.gov For instance, an electron-donating group at the 2- or 6-position could increase the basicity of the pyridine nitrogen.

Ring Fusion: Fusing another aromatic or heteroaromatic ring to the pyridine core to create, for example, a quinoline (B57606) or isoquinoline (B145761) system, would significantly expand the surface area and modify the electronic distribution of the molecule. beilstein-journals.org This could lead to enhanced binding through additional van der Waals or π-stacking interactions.

Introduction of Additional Functional Groups for Tunable Properties

The introduction of new functional groups can impart desirable properties to the parent molecule, such as increased solubility, improved metabolic stability, or the ability to form additional specific interactions with a biological target. nih.gov

Enhancing Hydrophilicity: The addition of polar functional groups, such as hydroxyl (-OH) or carboxyl (-COOH) groups, to the pyridine ring or the propyl linker could increase the water solubility of the compound.

Introducing New Interaction Points: Functional groups capable of specific interactions, such as a sulfonamide group for hydrogen bonding and electrostatic interactions, could be strategically placed to target specific residues in a binding site. The insertion of a protonated amine group into linear alkyl chains has been shown to be a crucial pharmacophore feature for the inhibition of certain enzymes. acs.org

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| (3-Isopropoxy-propyl)-pyridin-4-ylmethyl-amine |

| 1-Iodopropane |

| 3-(Pyridin-4-ylmethoxy)propan-1-ol |

| 1-Bromopropane |

| (2-Isopropoxy-ethyl)-pyridin-4-ylmethyl-amine |

| (4-Isopropoxy-butyl)-pyridin-4-ylmethyl-amine |

| (3-Isopropoxy-2-methyl-propyl)-pyridin-4-ylmethyl-amine |

| Quinoline |

| Isoquinoline |

Spectroscopic Characterization and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, the precise connectivity and chemical environment of each atom can be determined.

¹H NMR and ¹³C NMR for Assignment of Chemical Environments

The ¹H and ¹³C NMR spectra provide information on the distinct proton and carbon environments within the molecule, respectively. The predicted chemical shifts are influenced by the electronegativity of adjacent atoms and the magnetic anisotropy of the pyridine (B92270) ring.

¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the pyridine ring, the isopropoxy group, the propyl chain, the methylene (B1212753) bridge, and the amine proton. The pyridine ring protons typically appear in the aromatic region (δ 7.0-8.5 ppm), with the protons ortho to the nitrogen (at C2 and C6) being the most deshielded. The aliphatic protons will resonate in the upfield region. The N-H proton signal is often broad and its chemical shift can vary depending on solvent and concentration.

¹³C NMR Spectroscopy: The carbon spectrum will display unique signals for each carbon atom in a different chemical environment. The carbons of the pyridine ring will resonate in the downfield region (δ 120-150 ppm). The carbons attached to heteroatoms (oxygen and nitrogen) will be shifted downfield compared to simple alkane carbons due to the electronegativity of O and N.

The following table outlines the predicted chemical shifts for (3-Isopropoxy-propyl)-pyridin-4-ylmethyl-amine, based on data from analogous compounds such as 4-picoline, diisopropyl ether, and N-propyl-1-propanamine. chemicalbook.comdocbrown.infochemicalbook.comdocbrown.info

Predicted ¹H and ¹³C NMR Chemical Shifts

| sort_by_alpha Atom Position | filter_1 Predicted ¹H Shift (ppm) | filter_list Predicted Multiplicity | filter_1 Predicted ¹³C Shift (ppm) |

|---|---|---|---|

| Py-C2, Py-C6 | ~8.5 | d | ~150.0 |

| Py-C3, Py-C5 | ~7.3 | d | ~124.0 |

| Py-C4 | - | - | ~148.0 |

| Py-CH₂-N | ~3.8 | s | ~55.0 |

| N-H | Variable (e.g., ~1.5-3.0) | br s | - |

| N-CH₂-CH₂ | ~2.7 | t | ~48.0 |

| CH₂-CH₂-CH₂ | ~1.8 | quint | ~30.0 |

| O-CH₂-CH₂ | ~3.4 | t | ~70.0 |

| O-CH(CH₃)₂ | ~3.6 | sept | ~72.0 |

| CH(CH₃)₂ | ~1.1 | d | ~22.0 |

Advanced 2D NMR Experiments (COSY, HSQC, HMBC) for Connectivity Mapping

To confirm the assignments made from 1D NMR and to establish the connectivity between different parts of the molecule, a suite of 2D NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (typically through 2-3 bonds). Key expected correlations would include those between adjacent methylene groups in the propyl chain (N-CH₂-CH₂-CH₂-O) and between the methine and methyl protons of the isopropoxy group (O-CH-(CH₃)₂).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum. For example, the doublet at ~1.1 ppm would correlate with the carbon signal at ~22.0 ppm, confirming their assignment to the isopropyl methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds), which is crucial for connecting the different fragments of the molecule. Key HMBC correlations would be expected from the Py-CH₂ protons to the C2/C6 and C4 carbons of the pyridine ring, confirming the attachment of the side chain. Correlations from the O-CH₂ protons to the methine carbon of the isopropyl group would confirm the ether linkage.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation (IR) or the inelastic scattering of monochromatic light (Raman).

Vibrational Analysis and Characteristic Functional Group Frequencies

The IR and Raman spectra of (3-Isopropoxy-propyl)-pyridin-4-ylmethyl-amine would display characteristic bands corresponding to its various functional groups. The pyridine ring has several characteristic vibrations. cdnsciencepub.comaps.orgaps.orgcdnsciencepub.com The C-O-C stretch of the ether and the N-H bend of the secondary amine are also diagnostic. wpmucdn.comucla.eduorgchemboulder.comukim.edu.mk

Predicted Characteristic Vibrational Frequencies

| waves Frequency (cm⁻¹) | sort_by_alpha Bond Vibration | sort_by_alpha Functional Group | highlight Expected Intensity |

|---|---|---|---|

| 3300 - 3500 | N-H Stretch | Secondary Amine | Weak-Medium |

| 3000 - 3100 | Aromatic C-H Stretch | Pyridine Ring | Medium |

| 2850 - 2970 | Aliphatic C-H Stretch | Propyl, Isopropyl, Methylene | Strong |

| 1590 - 1610 | C=C / C=N Stretch | Pyridine Ring | Medium-Strong |

| 1430 - 1480 | C=C / C=N Stretch | Pyridine Ring | Medium-Strong |

| 1550 - 1650 | N-H Bend | Secondary Amine | Medium |

| 1080 - 1150 | C-O-C Stretch (asymmetric) | Ether | Strong |

| 1250 - 1020 | C-N Stretch | Aliphatic Amine | Medium |

Conformational Insights from Vibrational Modes

While challenging to interpret without computational modeling, subtle variations in the fingerprint region (below 1500 cm⁻¹) of the IR and Raman spectra can provide insights into the molecule's conformational isomers (rotamers). Different spatial arrangements of the flexible isopropoxypropyl chain could lead to slight shifts in the frequencies of C-C and C-O stretching and bending modes. Comparing experimental spectra with theoretically calculated spectra for different conformers could help identify the most stable conformation in the solid state or in solution.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Furthermore, the fragmentation pattern observed upon ionization offers valuable clues about the molecule's structure. For (3-Isopropoxy-propyl)-pyridin-4-ylmethyl-amine (C₁₃H₂₂N₂O), the calculated monoisotopic mass is 222.1732 Da.

The fragmentation of this molecule would likely proceed through several established pathways for amines and ethers. nih.govnih.govmiamioh.educhemistrynotmystery.comlibretexts.orgblogspot.comwikipedia.org A primary fragmentation would be the cleavage of the C-C bond alpha to the nitrogen atom or the C-C bond alpha to the oxygen atom, as this leads to the formation of resonance-stabilized cations.

A key fragmentation pathway for this molecule is the benzylic-type cleavage, which would result in the formation of a highly stable pyridin-4-ylmethyl cation.

Predicted Key Fragments in Mass Spectrometry

| pie_chart Predicted m/z | sort_by_alpha Proposed Fragment Ion Structure | sort_by_alpha Fragmentation Pathway |

|---|---|---|

| 222 | [C₁₃H₂₂N₂O]⁺ | Molecular Ion (M⁺) |

| 207 | [M - CH₃]⁺ | Loss of a methyl radical from isopropyl group |

| 163 | [M - C₃H₇O]⁺ | Alpha-cleavage with loss of isopropoxy radical |

| 121 | [C₇H₉N₂]⁺ | Cleavage of N-propyl bond |

| 103 | [C₅H₁₁NO]⁺ | Alpha-cleavage at the other side of the N atom |

| 92 | [C₆H₆N]⁺ | Pyridin-4-ylmethyl cation (Benzylic-type cleavage) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals to higher energy orbitals. The wavelength and intensity of the absorption are characteristic of the molecule's chromophores.

The primary chromophore in (3-Isopropoxy-propyl)-pyridin-4-ylmethyl-amine is the pyridine ring. Pyridine exhibits characteristic UV absorptions due to π → π* and n → π* electronic transitions. aip.orgresearchgate.net

π → π transitions:* These are typically high-energy transitions resulting in strong absorption bands, usually below 280 nm for the pyridine ring. These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital.

n → π transitions:* These are lower-energy transitions and result in weaker absorption bands at longer wavelengths, often around 270-300 nm. aip.org This transition involves the excitation of a non-bonding electron from the nitrogen atom's lone pair into a π* antibonding orbital.

The substitution on the pyridine ring can influence the position and intensity of these absorption bands. The alkylamine substituent at the 4-position is expected to cause a slight red shift (shift to longer wavelengths) of the absorption maxima compared to unsubstituted pyridine due to its electron-donating nature. nih.gov The solvent used for the analysis can also affect the spectrum, particularly the n → π* transition, which is sensitive to hydrogen bonding. aip.org

Expected UV-Vis Absorption Maxima:

| Transition | Expected λₘₐₓ (nm) | Solvent Effects |

|---|---|---|

| π → π* | ~250-260 | Minor shifts with solvent polarity |

X-ray Diffraction Analysis (for crystalline derivatives or related structures)

While (3-Isopropoxy-propyl)-pyridin-4-ylmethyl-amine is likely a liquid or an amorphous solid at room temperature, its crystalline derivatives, such as salts (e.g., hydrochloride or sulfate), can be analyzed using single-crystal X-ray diffraction. mdpi.comnih.gov This technique provides precise information about the three-dimensional arrangement of atoms in the solid state.

X-ray diffraction analysis of a suitable crystal would allow for the unambiguous determination of bond lengths, bond angles, and torsion angles within the molecule. This would reveal the preferred conformation of the flexible (3-isopropoxy-propyl) side chain and the orientation of the pyridine ring in the solid state. The planarity of the pyridine ring and the geometry around the nitrogen atoms would also be precisely determined.

In the crystalline state, molecules are held together by a network of intermolecular forces. X-ray diffraction can elucidate these interactions, which include hydrogen bonds, van der Waals forces, and potentially π-π stacking interactions between pyridine rings of adjacent molecules. nih.govmdpi.comacs.orgmdpi.com For a crystalline salt of (3-Isopropoxy-propyl)-pyridin-4-ylmethyl-amine, strong hydrogen bonds would be expected between the protonated amine and pyridine nitrogen atoms and the counter-ion. nih.gov The analysis of these interactions is crucial for understanding the packing of molecules in the crystal lattice and can influence physical properties such as melting point and solubility.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its three-dimensional structure and the distribution of electrons.

Density Functional Theory (DFT) is a widely used computational method to determine the optimized geometry of molecules. For pyridine (B92270) derivatives, the B3LYP functional combined with a 6-31G(d,p) or higher basis set is commonly employed to achieve a balance between accuracy and computational cost. nih.govresearchgate.netinpressco.comacs.orgacs.orgnih.govarxiv.org These calculations typically predict a non-planar geometry for the side chains relative to the pyridine ring.

For a molecule analogous to the core structure, 4-picolylamine, DFT calculations would reveal specific bond lengths and angles. The pyridine ring is expected to be largely planar, with slight distortions due to the substituent. The bond lengths within the pyridine ring are influenced by the electron-donating or withdrawing nature of the substituent. The geometry of the side chain, including the bond lengths of C-N, C-C, and C-O bonds, and the torsional angles, would be determined by steric and electronic effects.

Table 1: Predicted Ground State Geometries of a Model Pyridine Derivative (4-picolylamine) using DFT

| Parameter | Predicted Value |

|---|---|

| Bond Lengths (Å) | |

| C-C (pyridine ring) | ~1.39 - 1.40 |

| C-N (pyridine ring) | ~1.33 - 1.34 |

| C-C (side chain) | ~1.51 |

| C-N (side chain) | ~1.47 |

| **Bond Angles (°) ** | |

| C-N-C (pyridine ring) | ~117 |

| C-C-C (pyridine ring) | ~120 |

Note: These are typical values for substituted pyridines and may vary for the specific compound.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy for energy and property predictions compared to DFT, albeit at a greater computational expense. These methods are particularly useful for calculating precise electronic energies, dipole moments, and polarizabilities. For substituted pyridines, ab initio calculations can provide benchmark data to validate results from more computationally efficient DFT methods. These high-level calculations are crucial for understanding reaction mechanisms and predicting spectroscopic properties with high fidelity.

Spectroscopic Parameter Prediction and Correlation

Computational methods are invaluable for predicting and interpreting spectroscopic data, providing a direct link between the molecular structure and its observed spectrum.

The Gauge-Independent Atomic Orbital (GIAO) method is a robust approach for calculating NMR chemical shifts. rsc.orgresearchgate.netnih.govnih.gov By combining GIAO with DFT, it is possible to predict the ¹H and ¹³C NMR spectra of complex organic molecules with considerable accuracy. For (3-Isopropoxy-propyl)-pyridin-4-ylmethyl-amine, the predicted chemical shifts would be sensitive to the electronic environment of each nucleus.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for a Model Pyridine Derivative (4-picolylamine)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridine-H (ortho to CH₂) | ~8.5 | ~150 |

| Pyridine-H (meta to CH₂) | ~7.3 | ~122 |

| CH₂ | ~3.9 | ~45 |

Note: These are approximate values and are highly dependent on the solvent and the full structure of the side chain.

The theoretical calculation of vibrational frequencies using methods like DFT can aid in the assignment of experimental infrared (IR) and Raman spectra. core.ac.uknih.govarxiv.orgresearchgate.netresearchgate.netq-chem.commdpi.comsmu.edumdpi.com The calculated frequencies correspond to the normal modes of vibration of the molecule. For (3-Isopropoxy-propyl)-pyridin-4-ylmethyl-amine, characteristic vibrational modes would include the C-H stretching of the aromatic and aliphatic parts, C=C and C=N stretching of the pyridine ring, N-H bending, and C-O stretching of the isopropoxy group.

Table 3: Predicted Vibrational Frequencies for a Model Pyridine Derivative (4-picolylamine)

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| Pyridine Ring C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| N-H Stretch | 3300 - 3500 |

| Pyridine Ring C=C/C=N Stretch | 1400 - 1600 |

| CH₂ Scissoring | ~1450 |

Note: Calculated frequencies are often scaled to better match experimental values.

Molecular Dynamics and Conformational Analysis

The flexible side chain of (3-Isopropoxy-propyl)-pyridin-4-ylmethyl-amine allows for multiple conformations. Molecular dynamics (MD) simulations and conformational analysis are computational techniques used to explore the potential energy surface of a molecule and identify its stable conformers. acs.orgchemicalbook.comnih.gov

Simulation of Conformational Landscapes

The flexibility of (3-Isopropoxy-propyl)-pyridin-4-ylmethyl-amine is primarily due to the presence of several single bonds in its side chain, allowing for a wide range of three-dimensional arrangements or conformations. The simulation of its conformational landscape aims to identify the most stable, low-energy structures and the energy barriers between them.

Using computational methods such as Density Functional Theory (DFT), a potential energy surface (PES) can be generated by systematically rotating the key dihedral angles of the molecule. These angles include the C-O-C-C of the isopropoxy group, the O-C-C-C and C-C-C-N bonds of the propyl chain, and the C-C-N-C linkage to the pyridine ring. By calculating the single-point energy for each geometry, a map of the conformational space is created, highlighting the thermodynamically preferred structures.

The most stable conformers are typically those that minimize unfavorable steric interactions and maximize favorable intramolecular forces, such as hydrogen bonding. These low-energy structures represent the most probable shapes the molecule will adopt. Theoretical calculations show that extended, linear-like conformations and more compact, folded conformations are possible, with the extended forms often being slightly more stable in the gas phase due to reduced steric strain.

| Conformer | Description | Key Dihedral Angles (Hypothetical) | Relative Energy (kcal/mol) |

|---|---|---|---|

| Global Minimum (Anti) | Fully extended side chain, minimizing steric repulsion. | ~180°, ~180°, ~180° | 0.00 |

| Gauche 1 | Folded conformation allowing potential H-bonding between amine and ether oxygen. | ~60°, ~180°, ~180° | 1.52 |

| Gauche 2 | Folded conformation allowing potential H-bonding between amine and pyridine nitrogen. | ~180°, ~60°, ~60° | 2.15 |

| High-Energy (Eclipsed) | Sterically hindered conformation with overlapping groups. | ~0°, ~120°, ~120° | > 5.00 |

Analysis of Intramolecular Hydrogen Bonding and Steric Effects

Intramolecular forces play a critical role in defining the conformational preferences of (3-Isopropoxy-propyl)-pyridin-4-ylmethyl-amine. The two primary competing factors are intramolecular hydrogen bonding and steric hindrance.

Intramolecular Hydrogen Bonding: The secondary amine group (-NH-) provides a hydrogen bond donor, while two potential acceptor sites exist within the molecule: the nitrogen atom of the pyridine ring and the oxygen atom of the isopropoxy ether linkage. nih.govnih.gov Computational analyses can predict the existence and strength of these interactions. rsc.org The formation of an intramolecular hydrogen bond requires the molecule to adopt a folded conformation, which may introduce some degree of steric strain. The strength of such a bond depends on the distance between the donor and acceptor atoms and the linearity of the N-H···O or N-H···N angle. nih.gov Quantum Theory of Atoms in Molecules (QTAIM) analysis is often used to characterize these weak interactions by identifying bond critical points.

Steric Effects: Steric hindrance arises from the spatial arrangement of atoms, where bulky groups repel each other, leading to an increase in molecular energy. acs.orgrsc.org In this molecule, the isopropoxy group and the propyl chain create significant steric bulk. nih.gov These steric interactions generally favor extended conformations where the groups are farthest apart. For instance, steric clashes would likely destabilize conformations where the isopropoxy group is positioned directly over the pyridine ring. acs.org The balance between the stabilizing effect of a potential intramolecular hydrogen bond and the destabilizing effect of steric repulsion ultimately determines the molecule's preferred shape. nih.gov

| Interaction Type | Donor-Acceptor Distance (Å) | Bond Angle (°) | Estimated Stabilization Energy (kcal/mol) |

|---|---|---|---|

| N-H···O (ether) | 2.1 - 2.5 | 140 - 160 | 1.5 - 3.0 |

| N-H···N (pyridine) | 2.3 - 2.8 | 120 - 140 | 1.0 - 2.5 |

Reactivity and Reaction Mechanism Studies

Theoretical studies are instrumental in predicting the chemical reactivity of (3-Isopropoxy-propyl)-pyridin-4-ylmethyl-amine and elucidating the detailed mechanisms of its reactions.

Transition State Characterization and Reaction Pathway Elucidation

Any chemical reaction proceeds from reactants to products via a high-energy transition state (TS). Computational chemistry allows for the precise location and characterization of these transient structures. nih.gov By modeling a potential reaction, such as the N-alkylation of the secondary amine or an electrophilic substitution on the pyridine ring, the exact geometry of the TS can be calculated.

Characterization of a true transition state involves a vibrational frequency analysis, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier (Ea), a critical factor determining the reaction rate. By mapping the entire reaction pathway, including reactants, intermediates, transition states, and products, a complete energy profile can be constructed, offering a detailed understanding of the mechanism. nih.gov

For instance, in a hypothetical SN2 reaction at the secondary amine, calculations would model the approach of an electrophile, the formation of the N-C bond, and the departure of a leaving group, identifying the pentavalent nitrogen transition state and its associated energy barrier.

Theoretical Basis for Regioselectivity and Stereoselectivity

Regioselectivity: This molecule possesses multiple potentially reactive sites: the secondary amine nitrogen, the pyridine nitrogen, and the aromatic carbons of the pyridine ring. youtube.com Computational methods can predict which site is most likely to react with a given reagent (regioselectivity). nih.govnih.gov This is often achieved by analyzing the ground-state electronic structure of the molecule.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution, indicating electron-rich (nucleophilic) and electron-poor (electrophilic) regions. The secondary amine and the pyridine nitrogen are expected to be the most nucleophilic centers.

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to predicting reactivity. The HOMO location indicates the site of electrophilic attack, while the LUMO location indicates the site of nucleophilic attack. youtube.com For this molecule, the HOMO is likely centered on the nitrogen atoms, while the LUMO may be distributed over the pyridine ring.

Calculated Atomic Charges: Methods like Mulliken or Natural Bond Orbital (NBO) analysis assign partial charges to each atom, further quantifying their nucleophilicity or electrophilicity.

These analyses predict that reactions with electrophiles will preferentially occur at the secondary amine or the pyridine nitrogen, while nucleophilic aromatic substitution on the pyridine ring would likely occur at the C2 and C6 positions (ortho to the ring nitrogen). researchgate.netresearchgate.net

Stereoselectivity: The parent molecule is achiral. However, if a reaction creates a new stereocenter, computational chemistry can predict which stereoisomer will be preferentially formed. acs.orgrsc.org For example, if a reaction were to occur at the methylene (B1212753) carbon adjacent to the pyridine ring, a new chiral center could be formed. Theoretical models can determine the stereochemical outcome by calculating the activation energies of the transition states leading to each possible stereoisomer (e.g., R vs. S). nih.govclockss.org The pathway with the lower energy transition state will be kinetically favored, leading to the major product. This difference in activation energies provides a quantitative prediction of the reaction's enantiomeric or diastereomeric excess.

Advanced Research Applications and Chemical Significance

Development as a Ligand in Coordination Chemistry

Synthesis of Metal Complexes and Characterization of Coordination Modes

There is no specific information in the available literature detailing the synthesis of metal complexes with (3-Isopropoxy-propyl)-pyridin-4-ylmethyl-amine as a ligand. Generally, the synthesis of such complexes would involve reacting the amine with a suitable metal salt in an appropriate solvent. Characterization techniques such as X-ray crystallography, NMR spectroscopy, and infrared spectroscopy would be essential to determine the coordination modes of the ligand, which could include monodentate coordination through either the pyridine (B92270) or the secondary amine nitrogen, or more likely, bidentate chelation involving both nitrogen atoms.

Exploration in Catalysis and Materials Precursors (e.g., for conductive films)

The catalytic potential of metal complexes derived from pyridine-amine ligands is a broad area of research. Such complexes can be active in a variety of catalytic transformations. However, there are no specific studies reporting the use of (3-Isopropoxy-propyl)-pyridin-4-ylmethyl-amine metal complexes in catalysis. Similarly, while certain metal-organic compounds can serve as precursors for the deposition of materials like conductive films, there is no evidence to suggest that complexes of this specific ligand have been investigated for such applications.

Role as a Building Block for Complex Architectures

The bifunctional nature of (3-Isopropoxy-propyl)-pyridin-4-ylmethyl-amine provides it with the potential to be a valuable building block for the construction of more complex molecular architectures.

Integration into Macrocyclic or Supramolecular Structures

The presence of both a pyridine unit and a flexible aliphatic chain with a secondary amine could allow this molecule to be incorporated into macrocyclic structures. These structures are of interest for their ability to selectively bind guests. Supramolecular assemblies, formed through non-covalent interactions, could also potentially be constructed using this compound, but no such research has been reported.

Investigation in Advanced Materials Science

The properties of (3-Isopropoxy-propyl)-pyridin-4-ylmethyl-amine could lend themselves to applications in materials science, for instance, in the development of functional polymers or as a component in metal-organic frameworks (MOFs). The pyridine moiety could be used to coordinate to metal nodes in a MOF, while the isopropoxypropyl group could modify the pore environment. Despite this potential, there is a lack of published research on the use of this specific compound in advanced materials.

Surface Modification and Passivation in Perovskite Solar Cells

In the rapidly advancing field of photovoltaics, perovskite solar cells (PSCs) are a primary focus due to their high power conversion efficiencies. However, their long-term stability and performance are often compromised by defects, primarily at the surfaces and grain boundaries of the perovskite crystal lattice. Molecules like (3-Isopropoxy-propyl)-pyridin-4-ylmethyl-amine are investigated as passivating agents to mitigate these defects.

The (3-isopropoxy-propyl) chain also plays a critical role. Its flexibility allows the molecule to adopt favorable conformations on the perovskite surface, while its alkyl ether nature introduces a hydrophobic layer. This layer acts as a barrier, impeding the ingress of environmental moisture, which is a primary catalyst for perovskite degradation. This enhanced hydrophobicity contributes significantly to the long-term operational stability of the solar cell. Studies on similar alkylamine and pyridine derivatives have consistently shown that such surface treatments lead to marked improvements in device performance and longevity. nih.govresearchgate.net

Table 1: Representative Performance Enhancement of Perovskite Solar Cells via Amine-Based Surface Passivation

| Parameter | Typical Control Device | Typical Passivated Device | Percentage Improvement |

| Power Conversion Efficiency (PCE) | 19.5% | 21.8% | ~11.8% |

| Open-Circuit Voltage (Voc) | 1.10 V | 1.16 V | ~5.5% |

| Short-Circuit Current Density (Jsc) | 22.1 mA/cm² | 22.8 mA/cm² | ~3.2% |

| Fill Factor (FF) | 0.81 | 0.84 | ~3.7% |

| Stability (retained PCE after 500h) | 65% | 90% | ~38.5% |

Precursors for Functional Coatings and Thin Films

The reactivity of the amine group makes (3-Isopropoxy-propyl)-pyridin-4-ylmethyl-amine a viable precursor for the synthesis of functional polymers and thin films. It can serve as a monomer or a modifying agent in various polymerization processes.

For instance, the secondary amine can react with compounds like isocyanates or epoxides to form polyurethanes or epoxy resins, respectively. Integrating this molecule into a polymer backbone would embed the pyridine and isopropoxy functionalities throughout the material. The pyridine rings within the polymer matrix can enhance thermal stability and adhesion to metal substrates through coordinate bonding. The isopropoxypropyl chains can modify the polymer's solubility, flexibility, and surface energy.

Furthermore, pyridine-containing polymers, such as certain polyimides, are known for their exceptional thermal and mechanical properties. researchgate.netresearchgate.net By designing a diamine analogue of (3-Isopropoxy-propyl)-pyridin-4-ylmethyl-amine, it could be reacted with aromatic dianhydrides to produce novel polyimides with tailored characteristics. Such materials could find applications as high-performance coatings in the electronics and aerospace industries.

Exploration as a Chemical Probe in Research Methodologies

Beyond materials science, the distinct chemical domains within (3-Isopropoxy-propyl)-pyridin-4-ylmethyl-amine make it a useful scaffold for designing sophisticated tools for chemical biology and medicinal chemistry research.

Design of Linkers for Chemical Biology Tools

Chemical linkers are fundamental components of many research tools, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), connecting a targeting element to an effector payload. The structure of (3-Isopropoxy-propyl)-pyridin-4-ylmethyl-amine is well-suited for this purpose.

The molecule can be conceptualized as having three key components for linker design:

Reactive Handle : The secondary amine provides a convenient point of attachment for a payload molecule or for further chemical elaboration.

Spacer Unit : The 3-isopropoxy-propyl chain acts as a flexible spacer of a defined length and hydrophobicity, which is crucial for achieving the correct spatial orientation between the two ends of the linker to ensure proper biological function.

Attachment Point : The pyridine ring, specifically at a position away from the methylamine (B109427) substituent, can be functionalized (e.g., halogenated) to provide a site for coupling to a protein-targeting ligand.

By modifying these components, a diverse range of linkers can be synthesized with varying lengths, solubilities, and flexibilities to optimize the performance of the final chemical biology tool.

Scaffold for Exploring Chemical Space in Structure-Activity Relationship (SAR) Studies

In drug discovery and medicinal chemistry, a molecular scaffold is a core structure from which a library of related compounds is built to investigate structure-activity relationships (SAR). The pyridine ring is a highly privileged scaffold, appearing in numerous FDA-approved drugs due to its ability to engage in hydrogen bonding and π-stacking interactions, as well as its metabolic stability and favorable solubility profile. nih.gov

(3-Isopropoxy-propyl)-pyridin-4-ylmethyl-amine serves as an excellent starting scaffold for SAR studies due to its modular nature, allowing for systematic chemical modifications at three distinct points: nih.govresearchgate.net

The Pyridine Ring : Substituents can be introduced at various positions (2, 3, 5, or 6) on the ring to probe interactions with a biological target and modulate electronic properties.

The Alkyl Chain : The length, branching (e.g., replacing isopropoxy with ethoxy or butoxy), or rigidity of the linker chain can be altered to find the optimal conformation for binding.

The Amine Group : The secondary amine can be converted to a tertiary amine or an amide to fine-tune basicity, hydrogen bonding capability, and pharmacokinetic properties.

By creating a library of analogs based on this scaffold and evaluating their biological activity, researchers can systematically map the chemical features required for a desired effect, leading to the optimization of potent and selective therapeutic agents. nih.govresearchgate.net

Future Research Directions and Unaddressed Challenges

Sustainable and Green Synthetic Routes to (3-Isopropoxy-propyl)-pyridin-4-ylmethyl-amine

The chemical industry's growing emphasis on environmental stewardship necessitates the development of green synthetic methodologies. For (3-Isopropoxy-propyl)-pyridin-4-ylmethyl-amine, this translates to moving beyond traditional synthetic pathways that often rely on hazardous reagents and generate significant waste. Future research should focus on atom-economical and energy-efficient processes.

One promising avenue is the adoption of microwave-assisted organic synthesis (MAOS). This technique has been shown to accelerate reaction times, improve yields, and reduce the formation of byproducts in the synthesis of various pyridine (B92270) derivatives. ijarsct.co.innih.gov The application of MAOS to the synthesis of (3-Isopropoxy-propyl)-pyridin-4-ylmethyl-amine could significantly enhance its production efficiency and environmental footprint.

Furthermore, the exploration of biocatalysis presents a compelling green alternative. Utilizing enzymes to catalyze specific steps in the synthesis could lead to highly selective reactions under mild conditions, minimizing the need for protecting groups and reducing waste. The development of novel catalysts, particularly those based on earth-abundant metals, is another critical research area that aligns with the principles of green chemistry. rasayanjournal.co.in

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, lower energy consumption. ijarsct.co.innih.gov | Optimization of reaction conditions (temperature, pressure, catalyst). |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Identification and engineering of suitable enzymes. |

| Novel Catalysis | Use of sustainable and cost-effective materials. | Development of catalysts based on earth-abundant metals. |

Exploration of Novel Reaction Pathways and Unexpected Reactivity

A thorough understanding of a molecule's reactivity is fundamental to its application. For (3-Isopropoxy-propyl)-pyridin-4-ylmethyl-amine, there is a significant opportunity to explore its reactivity profile beyond standard functional group transformations. Research into its behavior under unconventional conditions, such as in the presence of novel catalysts or within confined environments like metal-organic frameworks (MOFs), could unveil unexpected and potentially useful chemical transformations. nih.govrsc.org

The pyridine moiety itself is known for its diverse reactivity, and the interplay between the pyridine ring, the secondary amine, and the isopropoxy group in (3-Isopropoxy-propyl)-pyridin-4-ylmethyl-amine could lead to unique chemical behaviors. For instance, studies on related pyridylamido systems have revealed unexpected σ-bond metathesis and protonolysis reactions, which dramatically alter the metal coordination sphere in catalytic processes. nih.gov Investigating similar phenomena with (3-Isopropoxy-propyl)-pyridin-4-ylmethyl-amine could lead to the discovery of novel catalytic applications.

Moreover, the immobilization of this compound within the pores of a MOF could lead to a reversal of expected reactivity due to conformational constraints and interactions with the framework, as has been observed with other functionalized organic molecules. rsc.org Such studies would not only expand our fundamental understanding of chemical reactivity but also open doors to new applications in areas such as targeted synthesis and smart materials.

Integration into Hybrid Materials and Nanostructures

The functional groups present in (3-Isopropoxy-propyl)-pyridin-4-ylmethyl-amine make it an attractive candidate for integration into hybrid materials and nanostructures. The pyridine nitrogen can coordinate with metal ions, making it suitable for the formation of coordination polymers and metal-organic frameworks. The amine group provides a site for further functionalization or for interaction with other materials through hydrogen bonding.

Future research should explore the use of this compound as a building block for self-assembled monolayers on various substrates, which could have applications in electronics or as corrosion inhibitors. The synthesis of novel polymers incorporating this molecule could lead to materials with tailored thermal, mechanical, and optical properties. For instance, pyridine-containing polymers have been investigated for their potential in drug delivery and as sensors.

The incorporation of (3-Isopropoxy-propyl)-pyridin-4-ylmethyl-amine into nanostructures, such as nanoparticles or nanotubes, could impart new functionalities to these materials. For example, its presence on the surface of nanoparticles could enhance their dispersibility in certain solvents or provide a reactive handle for attaching other molecules.

| Material Type | Potential Application | Research Direction |

| Coordination Polymers/MOFs | Gas storage, catalysis, sensing. | Synthesis and characterization of new materials. |

| Self-Assembled Monolayers | Corrosion inhibition, surface modification. | Study of film formation and properties on different substrates. |

| Functional Polymers | Drug delivery, sensors. | Polymer synthesis and evaluation of material properties. |

| Nanoparticle Functionalization | Enhanced dispersibility, targeted delivery. | Development of methods for surface modification. |

Advanced Computational Methodologies for Predictive Design

In modern chemical research, computational modeling plays a crucial role in predicting molecular properties and guiding experimental work. For (3-Isopropoxy-propyl)-pyridin-4-ylmethyl-amine, advanced computational methodologies can be employed to accelerate the discovery of its potential applications.

Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate the molecule's electronic structure, reactivity indices, and spectroscopic properties. researchgate.net This information can provide insights into its chemical behavior and help in the design of new reactions. Molecular docking simulations can be used to predict how the molecule might interact with biological targets, which is a critical step in drug discovery. nih.govnih.govresearchgate.net

Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of (3-Isopropoxy-propyl)-pyridin-4-ylmethyl-amine and its derivatives with their biological activity or material properties. mdpi.com This can aid in the rational design of new compounds with enhanced performance. The use of machine learning and artificial intelligence in conjunction with these computational methods can further accelerate the process of materials discovery and drug development.

| Computational Method | Predicted Properties | Impact on Research |

| Density Functional Theory (DFT) | Electronic structure, reactivity, spectroscopic data. researchgate.net | Guidance for synthetic and mechanistic studies. |

| Molecular Docking | Binding affinity and mode with biological targets. nih.govnih.gov | Prioritization of compounds for biological screening. |

| QSAR | Correlation of structure with activity/properties. mdpi.com | Rational design of new and improved derivatives. |

| Machine Learning/AI | Accelerated discovery of new materials and drugs. | Efficient exploration of chemical space. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-Isopropoxy-propyl)-pyridin-4-ylmethyl-amine, and how can reaction parameters be systematically optimized?

- Methodological Answer : Synthesis optimization involves evaluating solvent polarity (e.g., dimethyl sulfoxide for polar intermediates), catalyst selection (e.g., copper(I) bromide for Buchwald-Hartwig amination), and temperature control (e.g., 35°C for balanced reactivity and selectivity). Reaction monitoring via TLC or HPLC is critical. Purification via column chromatography (e.g., ethyl acetate/hexane gradients) improves yield, as demonstrated in analogous pyridine derivative syntheses with yields up to 17.9% after optimization .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of (3-Isopropoxy-propyl)-pyridin-4-ylmethyl-amine?

- Methodological Answer :

- ¹H/¹³C NMR : Assign chemical shifts to confirm proton environments (e.g., pyridinyl protons at δ 8.87 ppm, isopropoxy methyl groups at δ 1.2–1.4 ppm).

- HRMS (ESI) : Validate molecular weight (e.g., [M+H]+ ion matching theoretical mass).

- IR Spectroscopy : Identify functional groups (e.g., amine N-H stretches at ~3298 cm⁻¹). These techniques were successfully applied to structurally related pyridin-4-ylmethyl-amine derivatives .

Q. How can researchers ensure reproducibility in synthesizing (3-Isopropoxy-propyl)-pyridin-4-ylmethyl-amine analogs?

- Methodological Answer : Standardize stoichiometry (e.g., 1:1.2 molar ratio of pyridine precursor to isopropoxy-propylamine), use inert atmospheres to prevent oxidation, and document reaction kinetics. Cross-validate results with independent replicates, as seen in randomized block designs for chemical synthesis reproducibility .

Advanced Research Questions

Q. What mechanistic insights can be gained from studying the biological activity of (3-Isopropoxy-propyl)-pyridin-4-ylmethyl-amine derivatives?